2-(Methylamino)-4-phosphonobenzene-1-sulfonic acid
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Overview
Description
2-(Methylamino)-4-phosphonobenzene-1-sulfonic acid is an organic compound that features both phosphonic and sulfonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-4-phosphonobenzene-1-sulfonic acid typically involves the introduction of the methylamino group and the phosphonic acid group onto a benzene ring that already contains a sulfonic acid group. This can be achieved through a series of substitution reactions, often starting with a sulfonated benzene derivative. The reaction conditions usually involve the use of strong acids or bases to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures and pressures are common to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-4-phosphonobenzene-1-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially converting the sulfonic acid group to a sulfonate or the phosphonic acid group to a phosphonate.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid, strong bases like sodium hydroxide, and oxidizing agents like potassium permanganate. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic or phosphonic derivatives, while substitution reactions can introduce new functional groups onto the benzene ring.
Scientific Research Applications
2-(Methylamino)-4-phosphonobenzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Methylamino)-4-phosphonobenzene-1-sulfonic acid exerts its effects depends on its interaction with specific molecular targets. The presence of both phosphonic and sulfonic acid groups allows it to participate in a variety of chemical interactions, including hydrogen bonding and ionic interactions. These interactions can influence the activity of enzymes and other proteins, making the compound useful in biochemical research.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)benzoic acid: Similar in structure but lacks the phosphonic and sulfonic acid groups.
4-Phosphonobenzenesulfonic acid: Contains the phosphonic and sulfonic acid groups but lacks the methylamino group.
N-Methyl-2-aminobenzenesulfonic acid: Contains the sulfonic acid and methylamino groups but lacks the phosphonic acid group.
Uniqueness
The uniqueness of 2-(Methylamino)-4-phosphonobenzene-1-sulfonic acid lies in the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interactions
Properties
CAS No. |
61433-41-8 |
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Molecular Formula |
C7H10NO6PS |
Molecular Weight |
267.20 g/mol |
IUPAC Name |
2-(methylamino)-4-phosphonobenzenesulfonic acid |
InChI |
InChI=1S/C7H10NO6PS/c1-8-6-4-5(15(9,10)11)2-3-7(6)16(12,13)14/h2-4,8H,1H3,(H2,9,10,11)(H,12,13,14) |
InChI Key |
OWLGWUNGKJREEF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)P(=O)(O)O)S(=O)(=O)O |
Origin of Product |
United States |
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